N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide is an acetamide derivative featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an m-tolyl (3-methylphenyl) group linked via an acetamide moiety. This scaffold is structurally related to bioactive compounds targeting enzymes or receptors in medicinal and agrochemical contexts. Pyrazolopyrimidine derivatives are known for their versatility in drug discovery due to their ability to mimic purine bases, enabling interactions with biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-4-3-5-13(6-11)8-16(21)18-14-9-17-15-7-12(2)19-20(15)10-14/h3-7,9-10H,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYICNKBYOKTSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CN3C(=CC(=N3)C)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts can significantly impact the yield and purity of the final product. Process optimization is crucial to ensure cost-effective production while maintaining environmental safety standards.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazolo[1,5-a]pyrimidin-6-yl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has been investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Example : [18F]F-DPA (N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide)
- Structural Differences : The target compound lacks the diethyl and tributylstannyl groups present in [18F]F-DPA, which is optimized for radiolabeling. The m-tolyl group in the target compound replaces the 4-iodophenyl/4-stannylphenyl moiety in F-DPA.
- Functional Impact : The tributylstannyl group in F-DPA facilitates radiosynthesis via isotope exchange, while the m-tolyl group in the target compound may enhance binding specificity to hydrophobic pockets in biological targets.
- Synthesis : F-DPA is synthesized via Stille coupling, whereas the target compound’s synthesis likely involves amidation of pyrazolopyrimidine intermediates .
Triazolo[1,5-a]pyrimidine Carboxamides
Example: 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Core Heterocycle : Replacing pyrazolo with triazolo alters hydrogen-bonding capacity and electronic properties. The triazole ring introduces additional nitrogen atoms, increasing polarity.
- Synthesis : Triazolo derivatives are synthesized via multi-component Biginelli-like reactions, offering regioselectivity advantages over stepwise pyrazolopyrimidine syntheses .
Quinazolinone Acetamides
Examples : N-(4-Oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide (7a) and analogs
- Core Structure: Quinazolinone cores are larger and more planar than pyrazolopyrimidines, enabling π-π stacking interactions but reducing conformational flexibility.
- Physical Properties: Quinazolinone derivatives exhibit higher melting points (206–269°C) compared to pyrazolopyrimidines, suggesting stronger intermolecular forces (e.g., hydrogen bonding) in the solid state .
- Bioactivity: Quinazolinones show antiviral and anticancer activity, whereas pyrazolopyrimidines are often explored as kinase inhibitors or radiopharmaceuticals .
Triazolopyrimidine Acetylhydrazones
Example : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxyacetylhydrazones
- Bioactivity : These compounds demonstrate herbicidal and antifungal activity, with chiral analogs showing enhanced efficacy. This contrasts with pyrazolopyrimidine acetamides, which are more commonly investigated in neurological or oncological contexts .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : Pyrazolopyrimidines balance conformational flexibility and planarity, making them suitable for targeting enzymes with deep hydrophobic pockets.
- Substituent Effects : The m-tolyl group in the target compound may confer better metabolic stability than para-substituted analogs (e.g., 7a in ) due to reduced oxidative metabolism .
- Synthetic Accessibility : Multi-component reactions (e.g., for triazolo derivatives) offer efficiency advantages but may limit regiochemical control compared to stepwise pyrazolopyrimidine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
